molecular formula C15H12N2O2S B2546587 N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 930495-83-3

N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2546587
CAS No.: 930495-83-3
M. Wt: 284.33
InChI Key: PEUDUYKPQQZHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-HIV, Anticancer, and Antimicrobial Agents

A study investigated the synthesis and in vitro evaluation of novel benzofuran derivatives, including those related to N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide, for potential anti-HIV-1, anticancer, and antimicrobial applications. These compounds, especially those with significant reduction in the viral cytopathic effect, indicate a promising avenue for the development of new therapeutic agents against HIV, certain cancers, and microbial infections (S. Rida et al., 2006).

Antimicrobial Activity

Another study synthesized a series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3carboxamide derivatives. These compounds were evaluated for in vitro antibacterial activity against pathogenic microorganisms including E. coli, P. vulgaris, S. typhi, and S. aureus. The results suggested that these compounds could serve as bases for the development of new antibacterial agents, showcasing the versatility of the benzofuran derivative framework in antimicrobial research (M. Idrees et al., 2019).

Fluorescent Probes

A study on the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines explored their application as blue-green fluorescent probes. This research indicates the potential use of this compound derivatives in the development of fluorescent materials for various scientific and industrial applications, due to their high quantum yield and the ability to emit green light in different solvents (Y. Bodke et al., 2013).

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents. A specific study focused on the design and synthesis of derivatives that showed selective cytotoxicity against tumorigenic cell lines, highlighting the therapeutic potential of these compounds in cancer treatment. Such research underscores the relevance of this compound and its derivatives in the development of new antitumor medications (Masao Yoshida et al., 2005).

Antimicrobial and Analgesic Activity

Research into 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives demonstrated their antimicrobial and analgesic activities. This study provides evidence of the multifunctional nature of benzofuran derivatives, potentially leading to the development of new drugs with combined therapeutic effects (Bhovi K. Venkatesh et al., 2010).

Future Directions

Thiazole derivatives, including “N-(4-(benzofuran-2-yl)thiazol-2-yl)cyclopropanecarboxamide”, have shown potential in various biological activities . Future research could focus on exploring these activities further and developing new compounds with improved efficacy and lesser side effects .

Mechanism of Action

    Target of Action

    Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells . Therefore, the primary targets of “N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” could be proteins involved in cell growth and proliferation.

    Mode of Action

    The compound might interact with its targets by binding to their active sites, thereby inhibiting their function and leading to cell growth inhibition .

    Biochemical Pathways

    The compound might affect pathways related to cell growth and proliferation. The downstream effects could include cell cycle arrest and apoptosis .

    Result of Action

    The molecular and cellular effects of the compound’s action could include decreased cell proliferation and increased cell death in cancer cells .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-14(9-5-6-9)17-15-16-11(8-20-15)13-7-10-3-1-2-4-12(10)19-13/h1-4,7-9H,5-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUDUYKPQQZHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.